molecular formula C7H7NO2 B148418 (2R,3S)-2,3-dihydroxy-2,3-dihydrobenzonitrile CAS No. 138769-96-7

(2R,3S)-2,3-dihydroxy-2,3-dihydrobenzonitrile

Cat. No. B148418
M. Wt: 137.14 g/mol
InChI Key: NKIDLXZFLYJKGO-NKWVEPMBSA-N
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Description

(2R,3S)-2,3-dihydroxy-2,3-dihydrobenzonitrile is a chemical compound that has gained significant attention in scientific research. It is a chiral molecule with two stereocenters and has been found to exhibit interesting biological activities.

Safety And Hazards

The safety data sheet for “(2R,3S)-2,3-dihydroxy-2,3-dihydrobenzonitrile” can be viewed and downloaded for free at Echemi.com . Please refer to this document for detailed safety and hazard information.

properties

IUPAC Name

(5S,6R)-5,6-dihydroxycyclohexa-1,3-diene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-4-5-2-1-3-6(9)7(5)10/h1-3,6-7,9-10H/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIDLXZFLYJKGO-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(=C1)C#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H]([C@@H](C(=C1)C#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S,6R)-5,6-dihydroxycyclohexa-1,3-diene-1-carbonitrile

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